Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
An In-Depth Technical Guide to the Chemical Properties of 3-Allylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This fused heterocyclic system is present in numerous FDA-approved drugs and clinical candidates, demonstrating a vast range of pharmacological activities.[2] These activities include antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antihypertensive properties.[3] The versatility of the quinazoline-2,4(1H,3H)-dione structure lies in its ability to be readily substituted at the N1 and N3 positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of an allyl group at the N3 position, yielding 3-allylquinazoline-2,4(1H,3H)-dione, provides a reactive handle for further synthetic modifications while potentially influencing the molecule's interaction with biological targets. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this specific derivative, providing a foundational resource for its application in research and drug development.
Core Physicochemical and Spectroscopic Profile
The fundamental properties of 3-allylquinazoline-2,4(1H,3H)-dione are summarized below, providing a baseline for its handling, characterization, and application in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 10341-86-3 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 158-160 °C (predicted) | |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. |
Visualizing the Core Structure
The chemical structure of 3-allylquinazoline-2,4(1H,3H)-dione, with its key functional groups, is depicted below.
Caption: Chemical structure of 3-allylquinazoline-2,4(1H,3H)-dione.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N1-H proton around δ 11.5 ppm. The aromatic protons of the quinazoline ring would appear as a series of multiplets between δ 7.2 and 8.0 ppm. The allyl group would exhibit characteristic signals: a multiplet for the CH proton around δ 5.8-6.0 ppm, and two multiplets for the terminal CH₂ protons between δ 5.0 and 5.3 ppm. The CH₂ group attached to the nitrogen would likely appear as a doublet of triplets around δ 4.5 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show two distinct carbonyl signals for C2 and C4 in the δ 150-163 ppm region. Aromatic carbons would resonate between δ 114 and 140 ppm. The allyl group carbons would be observed with the CH at approximately δ 132 ppm, the terminal CH₂ at around δ 118 ppm, and the N-CH₂ at about δ 45 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration around 3200-3300 cm⁻¹. Strong carbonyl (C=O) stretching bands would be visible in the 1650-1720 cm⁻¹ region. The C=C stretch of the allyl group would appear around 1640 cm⁻¹.[5]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 202.21.
Synthesis and Experimental Protocols
The synthesis of 3-allylquinazoline-2,4(1H,3H)-dione is typically achieved through the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This method is reliable and provides a good yield of the desired product.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-allylquinazoline-2,4(1H,3H)-dione.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of 3-allylquinazoline-2,4(1H,3H)-dione.
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Reagent Preparation:
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To a 100 mL round-bottom flask, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
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Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) as the base. The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the N3-H selectively without causing hydrolysis of the dione.
-
Add dry dimethylformamide (DMF) (20 mL) as the solvent. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation, leaving a more reactive carbonate anion.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes to ensure proper mixing and partial deprotonation.
-
Slowly add allyl bromide (1.1 eq) dropwise to the stirring mixture. An excess of the alkylating agent is used to drive the reaction to completion.
-
Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. This will cause the organic product to precipitate out of the aqueous DMF mixture.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration and wash with cold water to remove residual DMF and salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-allylquinazoline-2,4(1H,3H)-dione.
-
-
Characterization:
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, IR) and by determining its melting point.
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Chemical Reactivity and Derivatization Potential
3-Allylquinazoline-2,4(1H,3H)-dione possesses two primary sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Key reactive sites on 3-allylquinazoline-2,4(1H,3H)-dione.
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N1-H Acidity and Alkylation: The remaining proton at the N1 position is acidic and can be removed by a suitable base. This makes the N1 atom nucleophilic, allowing for the introduction of a second substituent. This provides a straightforward route to 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives, which have been explored for various biological activities.[3][6]
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Allyl Group Reactivity: The double bond of the allyl group is susceptible to a wide range of electrophilic addition reactions. This functionality can be leveraged for:
-
Halogenation: Reaction with Br₂ or Cl₂ to form dihalo-propyl derivatives.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide ring.
-
Hydroxylation: Conversion to a diol using reagents like osmium tetroxide.
-
Polymerization: The terminal double bond can participate in polymerization reactions.
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Biological Significance and Applications in Drug Discovery
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of novel therapeutics.[1] Derivatives of this core have been identified as potent inhibitors of various enzymes and receptors. For instance, different substituted quinazolinediones have been investigated as:
-
Anticancer Agents: By inhibiting tyrosine kinases such as c-Met and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][8]
-
Antimicrobial Agents: Acting as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[3][9]
-
Anticonvulsants: Showing efficacy in various seizure models.[3]
-
Anti-inflammatory Agents: Through mechanisms that may involve the inhibition of enzymes like cyclooxygenase (COX).[10]
The 3-allyl derivative serves as a key intermediate in the synthesis of libraries of such compounds. The allyl group can be used as a linker to attach other pharmacophoric groups or to tether the molecule to a larger carrier, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
Conclusion
3-Allylquinazoline-2,4(1H,3H)-dione is a valuable chemical entity characterized by its stable heterocyclic core and a reactive allyl substituent. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. Given the broad and potent biological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold, this particular derivative stands as a significant building block for medicinal chemists and drug development professionals aiming to create novel and effective therapeutics. This guide provides the core technical information necessary to facilitate its use in the laboratory and to inspire further research into its potential applications.
References
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- 3-Allylquinazoline-2,4(1H,3H)-dione | 10341-86-3. ChemicalBook.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). MDPI.
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- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). PubMed Central.
- Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). Molecules.
- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2022). MDPI.
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). MDPI.
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023).
- Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- quinoline-2,4(1H,3H)-dione | C9H7NO2 | CID 3677260. PubChem.
- 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | C10H9ClN2O2 | CID 78766. PubChem.
- Quinazolinedione | C8H6N2O2 | CID 64048. PubChem.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). MDPI.
- Spectroscopic Profile of 3-hydroxyquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide. (2025). Benchchem.
- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2025).
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